molecular formula C14H15NO2 B1285034 Ethyl 2,6-dimethylquinoline-3-carboxylate CAS No. 892874-63-4

Ethyl 2,6-dimethylquinoline-3-carboxylate

Cat. No.: B1285034
CAS No.: 892874-63-4
M. Wt: 229.27 g/mol
InChI Key: NGDSVASJKBMFEA-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and chemical properties Quinoline derivatives are widely studied due to their applications in medicinal and industrial chemistry

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Ethyl 2,6-dimethylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studies have explored its potential as an antimicrobial and anticancer agent.

    Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic properties, such as anti-inflammatory and antimalarial activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,6-dimethylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-dimethylquinoline-3-carboxylate
  • 2,4-Dimethylquinoline
  • 2,6-Dimethylquinoline

Uniqueness

Ethyl 2,6-dimethylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or industrial applications .

Properties

IUPAC Name

ethyl 2,6-dimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-4-17-14(16)12-8-11-7-9(2)5-6-13(11)15-10(12)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDSVASJKBMFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588881
Record name Ethyl 2,6-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892874-63-4
Record name Ethyl 2,6-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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